Carbovir Monophosphate

Descripción general

Descripción

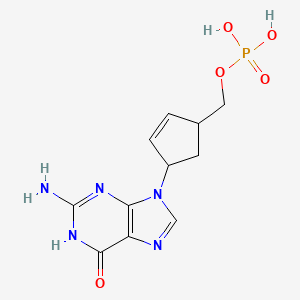

Carbovir Monophosphate is an organic phosphate compound that is the 5’-monophosphate derivative of (−)-carbovir. It is a carbocyclic analog of 2’,3’-dideoxyguanosine and exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). This compound is a crucial intermediate in the metabolic pathway of carbovir, which is known for its potent inhibitory effects on HIV replication .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbovir Monophosphate can be synthesized through the phosphorylation of carbovir. The process involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents. The reaction typically occurs in an organic solvent like dimethylformamide or pyridine, under controlled temperature conditions to ensure the selective formation of the monophosphate ester .

Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, employing continuous monitoring and control of reaction parameters. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical-grade standards .

Análisis De Reacciones Químicas

Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to diphosphate and triphosphate derivatives.

Hydrolysis: Breakdown into carbovir and inorganic phosphate under acidic or enzymatic conditions.

Oxidation and Reduction: Limited data on these reactions, but potential for oxidative degradation under harsh conditions.

Common Reagents and Conditions:

Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.

Hydrolysis: Acidic or enzymatic conditions, water.

Oxidation: Strong oxidizing agents (hypothetical).

Major Products:

Phosphorylation: Carbovir diphosphate, carbovir triphosphate.

Hydrolysis: Carbovir, inorganic phosphate.

Aplicaciones Científicas De Investigación

Metabolic Pathways

- Conversion to Carbovir Monophosphate :

- Enantiomeric Efficiency :

Clinical Applications

- HIV Treatment :

- Resistance Mechanisms :

Case Studies and Research Findings

Mecanismo De Acción

Carbovir Monophosphate exerts its effects primarily through its conversion to the active triphosphate form. This triphosphate inhibits HIV reverse transcriptase, an enzyme crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, effectively halting the replication process. The compound specifically targets the viral polymerase, with minimal effects on host cellular enzymes .

Comparación Con Compuestos Similares

Abacavir: Another carbocyclic nucleoside analog with similar antiviral activity but different pharmacokinetic properties.

Acyclovir: An acyclic guanosine analog used primarily for herpes simplex virus infections.

Ganciclovir: A nucleoside analog used for cytomegalovirus infections

Uniqueness: Carbovir Monophosphate is unique due to its specific stereochemistry, which confers high selectivity and potency against HIV. Unlike some other nucleoside analogs, it has a carbocyclic structure that enhances its stability and reduces susceptibility to enzymatic degradation .

Actividad Biológica

Carbovir monophosphate (CBV-MP) is a significant compound in the realm of antiviral therapy, particularly for its role in treating HIV infections. This article delves into its biological activity, metabolism, mechanism of action, and clinical implications, supported by relevant data tables and case studies.

Overview of this compound

Carbovir is a carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. Upon administration, it is phosphorylated to form this compound, which is subsequently converted into its active triphosphate form (CBV-TP). The triphosphate form is crucial for its antiviral activity as it acts as a substrate for HIV reverse transcriptase (RT), leading to chain termination during viral DNA synthesis.

The metabolism of carbovir involves several enzymatic steps:

- Deamination : Carbovir is first deaminated to form this compound.

- Phosphorylation : CBV-MP undergoes two additional phosphorylation steps to yield CBV-TP.

Table 1: Enzymatic Conversion of Carbovir

| Compound | Enzyme Involved | Product |

|---|---|---|

| Carbovir | Cytosolic deaminase | Carbovir MP |

| Carbovir MP | Various kinases (e.g., GMP kinase) | Carbovir TP |

Research indicates that CBV-MP is significantly more effective as a substrate for GMP kinase than its enantiomer, with a substrate efficiency approximately 7,000 times greater for the (-)-enantiomer compared to the (+)-enantiomer . This high efficiency underscores the importance of stereochemistry in the biological activity of nucleoside analogs.

Antiviral Activity

Carbovir exhibits potent antiviral properties against HIV-1. The active triphosphate form inhibits reverse transcriptase by competing with the natural substrate dGTP, leading to premature termination of viral DNA synthesis. Clinical studies have shown that CBV-TP can effectively reduce viral loads in patients undergoing antiretroviral therapy.

Case Study: Efficacy in HIV Treatment

A study involving HIV-infected individuals demonstrated that patients treated with regimens including carbovir showed significant reductions in viral load and improvements in CD4 counts. One participant, who had been on various NRTIs and protease inhibitors, experienced a drop in HIV RNA levels from 1,338 copies/mL to undetectable levels after switching to a regimen containing carbovir .

Resistance Mechanisms

Despite its efficacy, resistance to carbovir can develop. A notable mutation in HIV-1 reverse transcriptase (M184V) has been associated with reduced susceptibility to CBV-TP. This mutation alters the enzyme's affinity for CBV-TP compared to dGTP, leading to decreased incorporation of the drug into viral DNA . Understanding these resistance patterns is critical for optimizing treatment regimens.

Table 2: Resistance Mutations Impacting Carbovir Efficacy

| Mutation | Effect on Efficacy | Mechanism |

|---|---|---|

| M184V | Reduced susceptibility | Decreased affinity for CBV-TP |

| Other mutations | Variable effects | Altered enzyme kinetics or substrate competition |

Propiedades

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433559 | |

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-73-3 | |

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.